molecular formula C16H13NO B11871029 Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- CAS No. 537684-21-2

Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-

Cat. No.: B11871029
CAS No.: 537684-21-2
M. Wt: 235.28 g/mol
InChI Key: RJGHCHBALNGGJD-UHFFFAOYSA-N
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Description

1-(4-(1H-Indol-2-yl)phenyl)ethanone is a compound that features an indole moiety, a structure known for its presence in many biologically active molecules. The indole nucleus is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-Indol-2-yl)phenyl)ethanone typically involves the reaction of 1-(4-benzoylphenyl)ethanone with phenylhydrazine in the presence of concentrated hydrochloric acid . This reaction is carried out in ethanol as a solvent, providing the desired product through a series of steps that include condensation and cyclization reactions.

Industrial Production Methods: While specific industrial production methods for 1-(4-(1H-Indol-2-yl)phenyl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-Indol-2-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Halogenated indole derivatives.

Mechanism of Action

The mechanism of action of 1-(4-(1H-Indol-2-yl)phenyl)ethanone involves its interaction with various molecular targets. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing biological pathways . This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • 1-(1H-Indol-3-yl)ethanone
  • 1-(1H-Indol-2-yl)ethanone
  • 1-(4-(1H-Indol-3-yl)phenyl)ethanone

Comparison: 1-(4-(1H-Indol-2-yl)phenyl)ethanone is unique due to the position of the indole moiety, which influences its chemical reactivity and biological activity. Compared to other indole derivatives, this compound exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

537684-21-2

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-[4-(1H-indol-2-yl)phenyl]ethanone

InChI

InChI=1S/C16H13NO/c1-11(18)12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)17-16/h2-10,17H,1H3

InChI Key

RJGHCHBALNGGJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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